![molecular formula C9H5ClN4 B175997 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 104771-35-9](/img/structure/B175997.png)
5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
In a study, Pahutski and co-workers produced 3-cyclopentyl-1-(4-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carbaldehyde from 2-(3-cyclopentyl-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine using V. H. reagent with stirring at 0 °C followed by heating at 80 °C for 5 to 6 hours, in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray diffraction .Chemical Reactions Analysis
The V. H. reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Pd(II) Catalyzed Arylation : Researchers have developed a concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles using Pd(II) catalysis. This method employs diphenyliodonium chloride as the aryl source via C-H bond activation, leading to desired arylated products in good yields .
- 5-Chloro-1H-pyrazole-4-carbaldehyde Synthesis : Popov and colleagues synthesized 5-chloro-1H-pyrazole-4-carbaldehyde from 1,3-disubstituted-5-chloro-1H-pyrazoles using V. H. reagent. The ease of implementation and convenient accessibility of initial substances make this route attractive for synthetic applications .
- Imidazo[4,5-b]pyridine Derivatives : Some imidazo[4,5-b]pyridine derivatives, including those derived from 5-chloro-1H-pyrazole-4-carbonitrile, have shown antimicrobial features. These compounds were tested against various microorganisms, demonstrating potential for further exploration .
Transition Metal Catalysis
Synthetic Chemistry
Antimicrobial Properties
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability and efficacy. Investigating these conditions is essential for understanding its behavior.
Scientists should explore its targets, pathways, and environmental context to enhance our understanding .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1-pyridin-2-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXVPQMMKUUEHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600479 |
Source
|
Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104771-35-9 |
Source
|
Record name | 5-Chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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